6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)-
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Overview
Description
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- is a complex organic compound with the molecular formula C14H13Cl2N. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of chlorination, cyclization, and pyrrolidine substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-cyclohepta(b)quinoline-11-carboxylic acid
- 7,8,9,10-Tetrahydro-6H-cyclohepta(b)quinoxaline
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline
Uniqueness
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group and dichloro substitution enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
113106-57-3 |
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Molecular Formula |
C18H20Cl2N2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2,4-dichloro-11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C18H20Cl2N2/c19-12-10-14-17(15(20)11-12)21-16-7-3-1-2-6-13(16)18(14)22-8-4-5-9-22/h10-11H,1-9H2 |
InChI Key |
HBIWTAGABRMUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(C(=CC(=C3)Cl)Cl)N=C2CC1)N4CCCC4 |
Origin of Product |
United States |
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